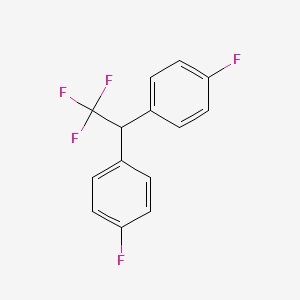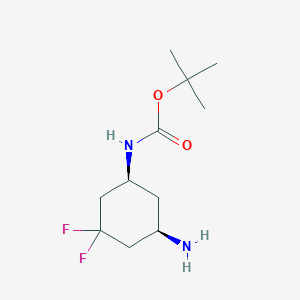
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring substituted with amino and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes fluorination to introduce the difluoro groups.
Amination: The fluorinated cyclohexane derivative is then subjected to amination to introduce the amino group.
Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The difluoro groups enhance the compound’s binding affinity and specificity, while the carbamate moiety provides stability and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate): Similar in structure but differs in the bicyclic ring system and the position of the amino group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butyl carbamate protecting group.
Uniqueness
tert-Butyl ((1S,5R)-5-amino-3,3-difluorocyclohexyl)carbamate is unique due to the presence of both difluoro and amino groups on the cyclohexyl ring, which imparts distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and material sciences .
Propiedades
Fórmula molecular |
C11H20F2N2O2 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,5R)-5-amino-3,3-difluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-7(14)5-11(12,13)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
Clave InChI |
SQCWSHBAIPRRPJ-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CC(C1)(F)F)N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


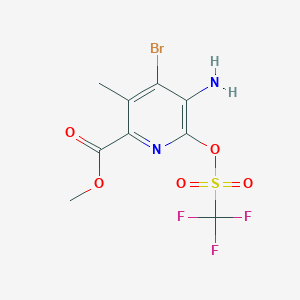
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
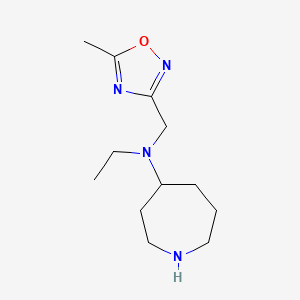
![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
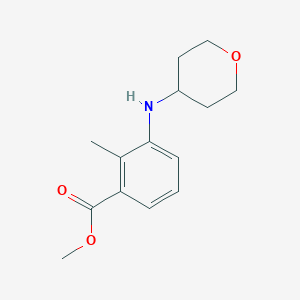
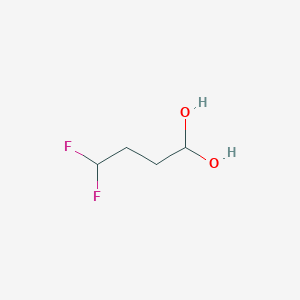


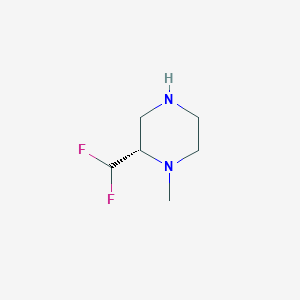
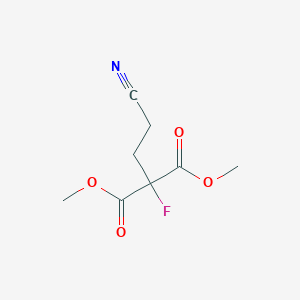
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
